Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S,5S)-
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S,5S)-
(-)-beta-Pinene, also known as (1S, 5S)-b-pinene or L-b-pinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-beta-pinene is considered to be an isoprenoid lipid molecule (-)-beta-Pinene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (-)-beta-Pinene has been primarily detected in feces. Within the cell, (-)-beta-pinene is primarily located in the membrane (predicted from logP) and cytoplasm (-)-beta-Pinene is a dry, fresh, and green tasting compound that can be found in almond, common sage, hyssop, and sweet bay. This makes (-)-beta-pinene a potential biomarker for the consumption of these food products.
(-)-beta-pinene is the (1S,5S)-enantiomer of beta-pinene. It is an enantiomer of a (+)-beta-pinene.
(-)-beta-pinene is the (1S,5S)-enantiomer of beta-pinene. It is an enantiomer of a (+)-beta-pinene.
Brand Name:
Vulcanchem
CAS No.:
18172-67-3
VCID:
VC0122660
InChI:
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9?/m0/s1
SMILES:
CC1(C2CCC(=C)C1C2)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S,5S)-
CAS No.: 18172-67-3
Reference Standards
VCID: VC0122660
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 18172-67-3 |
---|---|
Product Name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S,5S)- |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9?/m0/s1 |
Standard InChIKey | WTARULDDTDQWMU-IUCAKERBSA-N |
Isomeric SMILES | CC1([C@H]2CCC(=C)[C@H]1C2)C |
SMILES | CC1(C2CCC(=C)C1C2)C |
Canonical SMILES | CC1(C2CCC(=C)C1C2)C |
Boiling Point | 166.0 °C |
Density | d204 0.87 |
Melting Point | -61.25 °C -61 °C -61°C |
Physical Description | Liquid |
Description | (-)-beta-Pinene, also known as (1S, 5S)-b-pinene or L-b-pinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-beta-pinene is considered to be an isoprenoid lipid molecule (-)-beta-Pinene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (-)-beta-Pinene has been primarily detected in feces. Within the cell, (-)-beta-pinene is primarily located in the membrane (predicted from logP) and cytoplasm (-)-beta-Pinene is a dry, fresh, and green tasting compound that can be found in almond, common sage, hyssop, and sweet bay. This makes (-)-beta-pinene a potential biomarker for the consumption of these food products. (-)-beta-pinene is the (1S,5S)-enantiomer of beta-pinene. It is an enantiomer of a (+)-beta-pinene. |
Synonyms | (1S,5S)-(-)-2(10)-Pinene; 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (-)-(1S)-β-Pinene; (-)-(1S,5S)-β-Pinene; (-)-2(10)-Pinene; (-)-Nopinene; (-)-β-Pinene; (1S)-(-)-β-Pinene; (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (1S)-β-Pinene; (1S, |
PubChem Compound | 24848167 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume